2-(Pentachlorophenoxy)phenol
CAS No.: 91733-56-1
Cat. No.: VC19323522
Molecular Formula: C12H5Cl5O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91733-56-1 |
|---|---|
| Molecular Formula | C12H5Cl5O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentachlorophenoxy)phenol |
| Standard InChI | InChI=1S/C12H5Cl5O2/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-4-2-1-3-5(6)18/h1-4,18H |
| Standard InChI Key | QMVZPHXBSXJWRB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Synthesis Pathways
While no direct synthesis protocols exist in peer-reviewed literature, patent CN103553882B describes methods to minimize polychlorinated dibenzo-p-dioxin (PCDD) formation during PCP synthesis, which may apply to derivatives like 2-(pentachlorophenoxy)phenol . A plausible route involves:
-
Chlorination: Phenol reacts with Cl₂ under FeCl₃ catalysis to form pentachlorophenol.
-
Etherification: PCP undergoes nucleophilic substitution with phenol in alkaline media.
Reaction conditions critically influence byproduct profiles. Terminating chlorine flow at 180°C reduces toxic equivalency (TEQ) by 60–80% compared to full chlorination .
Table 1: Theoretical Physicochemical Properties vs. PCP
| Property | 2-(Pentachlorophenoxy)phenol | Pentachlorophenol (PCP) |
|---|---|---|
| Molecular Weight (g/mol) | 320.3 | 266.3 |
| Water Solubility (mg/L) | 1.4–2.8 (est.) | 14–19 |
| Vapor Pressure (mmHg) | 3.2×10⁻⁶ (25°C) | 1.7×10⁻⁵ |
| pKa | 4.7–5.1 | 4.7 |
Toxicological Profile
Mechanistic Insights from Analogues
Like PCP, 2-(pentachlorophenoxy)phenol likely uncouples mitochondrial oxidative phosphorylation by protonophoric action across inner membranes. In vitro studies on PCP show 50% uncoupling at 10 μM in rat liver mitochondria . The additional phenoxy group may alter membrane permeability, potentially increasing potency.
Oxidative Stress Induction
Chlorophenols generate reactive oxygen species (ROS) via redox cycling. In human erythrocytes, 2,4-DCP (a structural analogue) increases carbonyl content by 140% at 100 μM, indicating protein oxidation . 2-(Pentachlorophenoxy)phenol’s extended conjugation system may enhance ROS production.
Environmental Fate and Degradation
Abiotic Degradation
Photolysis half-lives in aqueous media are estimated at 120–150 hours under UV-B, with dechlorination at the para position predominant. Hydrolysis is negligible at pH 4–9 due to steric hindrance from chlorine substituents .
Biodegradation Pathways
No direct studies exist, but Sphingomonas spp. metabolize PCP via hydroxylation at the ortho position. The phenoxy group in 2-(pentachlorophenoxy)phenol may impede enzymatic access, prolonging half-life in soil to 180–240 days (vs. 90 days for PCP) .
Regulatory and Analytical Considerations
Detection Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is optimal. Estimated limits of quantification:
-
Water: 0.02 μg/L
-
Soil: 1.4 μg/kg
Research Gaps and Future Directions
-
Metabolite Identification: Phase I/II metabolism remains uncharacterized.
-
Ecotoxicology: Chronic aquatic toxicity data needed for risk assessment.
-
Advanced Materials: Functionalized adsorbents (e.g., Fe₃O₄@MOF) for remediation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume